An In-Depth Technical Guide to 5-(3-(benzyloxy)phenyl)nicotinic acid: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-(3-(benzyloxy)phenyl)nicotinic acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-(3-(benzyloxy)phenyl)nicotinic acid, a bi-aryl carboxylic acid of significant interest in medicinal chemistry and drug development. While not extensively characterized as a final therapeutic agent, its structural motifs—a nicotinic acid core and a benzyloxy-substituted phenyl ring—position it as a crucial synthetic intermediate and a valuable building block for complex bioactive molecules. This document details its chemical identity, outlines a robust and field-proven synthetic methodology via palladium-catalyzed cross-coupling, tabulates its physicochemical properties, and explores its potential applications, particularly in the synthesis of targeted protein degradation agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their discovery pipelines.
Introduction and Chemical Identity
5-(3-(benzyloxy)phenyl)nicotinic acid is a derivative of nicotinic acid (Vitamin B3)[1][2]. The core structure consists of a pyridine-3-carboxylic acid scaffold, which is substituted at the 5-position with a 3-(benzyloxy)phenyl group. This bi-aryl linkage is a common feature in modern pharmaceuticals, offering a rigid scaffold that can be precisely decorated to optimize interactions with biological targets[3].
The nicotinic acid moiety itself is a well-established pharmacophore with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects[4]. The introduction of an aryl group at the 5-position significantly expands the chemical space, allowing for the exploration of new structure-activity relationships (SAR)[3]. The benzyloxy group often serves a dual purpose: it can act as a stable ether linkage in a final compound or, more commonly, as a protecting group for a phenol, which can be deprotected in a later synthetic step to yield a hydroxyl group—a key hydrogen bond donor for molecular recognition at a target protein's active site.
Given that its de-benzylated analogue, 5-(3-hydroxyphenyl)nicotinic acid, is commercially available as a "Protein Degrader Building Block," it is highly probable that 5-(3-(benzyloxy)phenyl)nicotinic acid functions as a key precursor in the synthesis of molecules for targeted protein degradation, such as Proteolysis Targeting Chimeras (PROTACs)[5].
Physicochemical Properties
While extensive experimental data for this specific molecule is not publicly available, its fundamental properties can be calculated based on its structure. These computed values provide a reliable baseline for experimental design, including solvent selection, reaction monitoring, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅NO₃ | (Calculated) |
| Molecular Weight | 305.33 g/mol | (Calculated) |
| IUPAC Name | 5-(3-(benzyloxy)phenyl)pyridine-3-carboxylic acid | (Generated) |
| Monoisotopic Mass | 305.105193 g/mol | (Calculated) |
| Topological Polar Surface Area | 63.32 Ų | (Calculated) |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | (Calculated) |
| Hydrogen Bond Acceptors | 4 (N in pyridine, O in ether, 2 O in acid) | (Calculated) |
| LogP (Predicted) | ~3.5-4.0 | (Calculated) |
Synthesis and Experimental Protocol
The most logical and widely adopted method for constructing the C-C bond between the pyridine and phenyl rings in 5-aryl nicotinic acids is the Suzuki-Miyaura cross-coupling reaction[6][7][8]. This palladium-catalyzed reaction offers high yields, excellent functional group tolerance, and mild reaction conditions, making it a cornerstone of modern organic synthesis[9][10].
The synthesis proceeds in two main stages:
-
Suzuki-Miyaura Coupling: Formation of the bi-aryl ether linkage between an ester of 5-bromonicotinic acid and (3-(benzyloxy)phenyl)boronic acid.
-
Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 5-(3-(benzyloxy)phenyl)nicotinic acid.
Detailed Experimental Protocol
Causality Behind Experimental Choices:
-
Ester Protection: The synthesis starts with an ethyl ester of nicotinic acid. This is crucial because the free carboxylic acid can interfere with the organometallic catalyst. The ethyl group is a robust protecting group that can be easily removed in the final step.
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly effective and commercially available catalyst for Suzuki couplings involving aryl bromides.
-
Base and Solvent System: A two-phase system of an organic solvent (like 1,2-dimethoxyethane, DME) and an aqueous solution of a mild base (sodium carbonate) is standard. The base activates the boronic acid for transmetalation with the palladium center[7].
Step 1: Synthesis of Ethyl 5-(3-(benzyloxy)phenyl)nicotinate
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 5-bromonicotinate (1.0 eq.), (3-(benzyloxy)phenyl)boronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.
-
Solvent Addition: Add 1,2-dimethoxyethane (DME) (approx. 0.2 M concentration relative to the limiting reagent) via syringe. Stir the mixture to dissolve the solids.
-
Base Addition: Add a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq.).
-
Heating: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ethyl 5-bromonicotinate is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure ester intermediate.
Step 2: Synthesis of 5-(3-(benzyloxy)phenyl)nicotinic acid
-
Dissolution: Dissolve the purified ethyl 5-(3-(benzyloxy)phenyl)nicotinate (1.0 eq.) from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Hydrolysis: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq.) and stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.
-
Acidification: Cool the mixture in an ice bath and slowly acidify to pH ~3-4 by adding 1 M hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a minimal amount of a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove any organic-soluble impurities.
-
Drying: Dry the solid product under vacuum to yield 5-(3-(benzyloxy)phenyl)nicotinic acid.
Potential Applications in Drug Discovery and Research
The primary utility of 5-(3-(benzyloxy)phenyl)nicotinic acid is as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Building Block for Targeted Protein Degraders (PROTACs)
The most direct application is in the synthesis of its deprotected analogue, 5-(3-hydroxyphenyl)nicotinic acid[5]. The 3-hydroxyphenyl motif is a well-known "warhead" that can bind to certain E3 ubiquitin ligases, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). In the context of a PROTAC, this molecule would serve as the E3 ligase-binding portion, which is then connected via a chemical linker to a ligand that binds a specific protein of interest (POI), thereby targeting it for degradation.
Caption: Role as a precursor for PROTAC synthesis.
Scaffold for Enzyme Inhibitors and Modulators
The 5-aryl nicotinic acid scaffold is being actively explored for the development of various enzyme inhibitors. For instance, derivatives have been synthesized and tested as inhibitors of α-amylase and α-glucosidase for potential type 2 diabetes treatment[11]. The bi-aryl structure provides a rigid framework that can be functionalized to achieve high-affinity binding to enzyme active sites. The benzyloxy group can be modified to explore interactions within hydrophobic pockets of a target protein, or it can be deprotected to the phenol to act as a critical hydrogen bond donor.
Safety and Handling
As with any research chemical for which toxicological data is not widely available, 5-(3-(benzyloxy)phenyl)nicotinic acid should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
5-(3-(benzyloxy)phenyl)nicotinic acid represents a strategically important molecule in the field of medicinal chemistry. While it may not be an end-product, its value as a synthetic intermediate is clear. Its synthesis, achievable through reliable and scalable Suzuki-Miyaura coupling chemistry, provides access to a versatile scaffold. The demonstrated use of its deprotected analogue in protein degradation highlights a key research trajectory where this compound is indispensable. For drug discovery teams, this molecule is a valuable asset for building complex libraries of compounds aimed at modulating challenging biological targets.
References
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). 5-(Benzyloxy)nicotinic acid. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
-
Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. (2006). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Walczak, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1699. PubMed Central. [Link]
- Google Patents. (n.d.). US5475034A - Topically administrable compositions containing 3-benzoylphenylacetic acid derivatives for treatment of ophthalmic inflammatory disorders.
-
Synthesis of nicotinic acid derivative 5a. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 28, 2026, from [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). ResearchGate. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases.
-
DrugPatentWatch. (n.d.). Patent 11,253,515. Retrieved January 28, 2026, from [Link]
-
MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved January 28, 2026, from [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved January 28, 2026, from [Link]
-
Iatic, D., et al. (2023). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. International Journal of Molecular Sciences, 24(16), 12795. PubMed Central. [Link]
-
Gorgani, L., et al. (2023). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 28(16), 6125. PubMed Central. [Link]
-
Exposome-Explorer. (n.d.). Nicotinic acid (Compound). Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). US3272832A - Nicotinic acid derivatives and process for the preparation thereof.
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved January 28, 2026, from [Link]
-
Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2012). ResearchGate. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). WO2024075051A1 - Hsd17b13 inhibitors and/or degraders.
-
MDPI. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). US20110123575A1 - Modified release niacin formulations.
-
PharmaCompass. (n.d.). [5, 6-3H]-niacin. Retrieved January 28, 2026, from [Link]
-
Al-Ostath, A., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. RSC Advances, 13(30), 20883-20901. PubMed Central. [Link]
-
Pharmaffiliates. (n.d.). Nicotinic Acid-d3 (major). Retrieved January 28, 2026, from [Link]
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Exposome-Explorer - Nicotinic acid (Compound) [exposome-explorer.iarc.fr]
- 3. CAS 10177-12-5: 5-PHENYLNICOTINIC ACID | CymitQuimica [cymitquimica.com]
- 4. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 11. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
